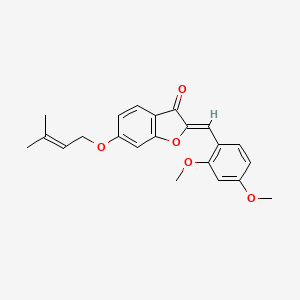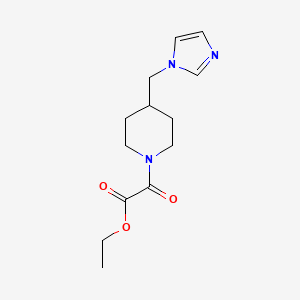
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole, also known as TFP or TFP-4, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFP is a thiazole derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. In inflammation research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. In inflammation research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to reduce the production of inflammatory cytokines and inhibit inflammation. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in lab experiments is its potential for use in medicinal chemistry research. 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has shown promising results in various studies related to cancer, inflammation, and neurological disorders, making it a potential candidate for drug development. However, one limitation of using 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole research, including its potential use in drug development for cancer, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanism of action of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole and its potential side effects. Additionally, studies are needed to investigate the potential use of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in combination with other compounds or therapies. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole.
合成方法
The synthesis of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole involves the reaction of 4-(3-pyridyl)thiazole-2-amine with 4-trifluoromethoxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has shown potential in various scientific research applications, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
4-pyridin-3-yl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)21-12-5-3-10(4-6-12)14-20-13(9-22-14)11-2-1-7-19-8-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMJCJAMAHAUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)
![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)
![(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide](/img/structure/B3001524.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3001525.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide](/img/structure/B3001526.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B3001530.png)

